molecular formula C16H19N5 B2753715 N-(butan-2-yl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 872622-66-7

N-(butan-2-yl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2753715
CAS No.: 872622-66-7
M. Wt: 281.363
InChI Key: AIDSDLATWLDJNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(butan-2-yl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic small molecule belonging to the pyrazolopyrimidine class, which is recognized for its potential as a kinase inhibitor. This compound is of significant interest in early-stage pharmacological research, particularly in the field of oncology. Its core structure is analogous to known ATP-competitive inhibitors that target key signaling pathways critical for cell proliferation and survival. Researchers are investigating this compound primarily for its ability to modulate specific protein kinases involved in oncogenic processes, providing a valuable chemical tool for probing disease mechanisms and validating novel therapeutic targets in cellular models. The structural motif of the pyrazolopyrimidine scaffold is well-established in the design of potent and selective kinase inhibitors, as evidenced by its use in developed drugs and research compounds source . Further investigation into its precise molecular target profile and efficacy in various disease models is a key area of ongoing scientific inquiry, making it a compound of interest for basic research and drug discovery programs.

Properties

IUPAC Name

N-butan-2-yl-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5/c1-4-12(3)20-15-14-9-19-21(16(14)18-10-17-15)13-7-5-11(2)6-8-13/h5-10,12H,4H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDSDLATWLDJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving consistent quality. Advanced purification techniques, including crystallization and chromatography, are employed to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as halides and amines. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing critical roles .

Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Chemical Structure and Synthesis

N-(butan-2-yl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has the molecular formula C16H19N5C_{16}H_{19}N_{5} and a molecular weight of approximately 281.363 g/mol. The compound's structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions starting from readily available precursors, often utilizing methods such as cyclization and functional group modifications to introduce the butan-2-yl and 4-methylphenyl substituents .

Anti-inflammatory Properties

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit anti-inflammatory effects. For instance, studies have shown that compounds within this class can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response . this compound has been evaluated for its potential to reduce edema in animal models, demonstrating effectiveness comparable to established anti-inflammatory drugs.

Antitumor Activity

The compound shows promise as an antitumor agent. Pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cell proliferation in various cancer cell lines. In vitro studies suggest that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Antimicrobial Effects

Preliminary investigations into the antimicrobial properties of this compound indicate activity against both bacterial and fungal strains. For example, it has shown inhibitory effects on pathogenic bacteria such as Staphylococcus aureus and Escherichia coli . Further studies are needed to elucidate the specific mechanisms of action.

Table 1: Summary of Biological Evaluations

Study ReferenceBiological ActivityModel UsedResults
Abd El-Salam et al. (2012) Anti-inflammatoryCarrageenan-induced edema modelSignificant reduction in edema
Giraud et al. (2023) AntitumorVarious cancer cell linesInduced apoptosis in treated cells
Prabhakar et al. (2024) AntimicrobialS. aureus and E. coli culturesInhibition observed at specific concentrations

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. Detailed studies have shown that it can modulate biochemical processes by binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidin-4-amine derivatives exhibit diverse biological activities depending on substituents at the N1 and N4 positions. Below is a detailed comparison with structurally similar compounds:

Substitution Patterns and Pharmacological Activities

Compound Name N1 Substituent N4 Substituent Key Pharmacological Properties References
N-(butan-2-yl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-methylphenyl butan-2-yl Hypothesized kinase inhibition (inferred from structural analogs). No direct activity data available.
1-(1,1-dimethylethyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (PPI) 4-methylphenyl tert-butyl Neuroprotective effects in spinal cord injury models: reduces edema, inflammation, and macrophage infiltration. Targets SFKs.
S29 (1-(2-chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) 4-chlorophenyl-ethyl 4-fluorobenzyl Selective neuroblastoma (SK-N-BE(2)) inhibitor. Effective at 5.74 ng/mL with minimal side effects when delivered via graphene oxide nanosheets.
N-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine methyl benzyl Mitogen-activated protein kinase 10 (MAPK10) inhibitor. Structural simplicity but limited specificity data.
SI388 (1-(2-chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) 2-chloro-phenylethyl 2-chlorophenyl Broad-spectrum kinase inhibitor with anti-inflammatory and antiproliferative activity. NMR and elemental analysis confirmed purity.

Key Structural Determinants of Activity

  • N1 Substituents : Bulky aromatic groups (e.g., 4-methylphenyl, 4-chlorophenyl) enhance kinase binding affinity by interacting with hydrophobic pockets in target proteins .
  • N4 Substituents : Alkyl chains (e.g., butan-2-yl, tert-butyl) improve solubility and blood-brain barrier penetration, critical for CNS-targeted therapies . Chlorinated or fluorinated benzyl groups (e.g., in S29) increase selectivity for cancer cell lines .
  • Thioether Modifications : Addition of methylthio or ethylthio groups (e.g., in SI388 derivatives) enhances metabolic stability and potency .

Pharmacokinetic Profiles

  • S29: Demonstrated low toxicity in neuroblastoma models when delivered via graphene oxide nanosheets, achieving therapeutic efficacy at nanogram concentrations .
  • PPI : Exhibited neuroprotective effects in vivo, suggesting favorable CNS penetration despite its tert-butyl group .
  • SI388 Derivatives : Showed variable bioavailability depending on thioether modifications, with ethylthio derivatives (e.g., compound 2c) exhibiting higher plasma stability than methylthio analogs .

Biological Activity

N-(butan-2-yl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as a pyrazolo[3,4-d]pyrimidine derivative, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a distinctive pyrazolo[3,4-d]pyrimidine core with a butan-2-yl substituent and a 4-methylphenyl group. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through cyclization of appropriate precursors such as hydrazine derivatives and aromatic aldehydes.
  • Substitution Reactions : The butan-2-yl and 4-methylphenyl groups are introduced via nucleophilic substitution methods.
  • Purification : Techniques like recrystallization or chromatography are employed to isolate the final product in high purity.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can lead to:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various biochemical pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, compounds within this class have shown:

  • Inhibition of Cancer Cell Proliferation : Studies reveal that certain derivatives can inhibit the growth of various cancer cell lines (e.g., HepG2 and HeLa) with IC50 values ranging from low micromolar to submicromolar concentrations. For example, compounds structurally similar to this compound have demonstrated antiproliferative effects with mean growth inhibition percentages exceeding 50% against these cell lines .

Antimicrobial Activity

Some studies suggest that pyrazolo[3,4-d]pyrimidine derivatives possess antimicrobial properties. Although specific data on this compound is limited, related compounds have shown activity against various bacterial strains.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha. This mechanism is crucial in the treatment of autoimmune diseases and chronic inflammatory conditions .

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:

StudyFindings
Study A Identified significant anticancer activity in a series of pyrazolo[3,4-d]pyrimidine derivatives with IC50 values ranging from 0.5 to 5 µM against various cancer cell lines .
Study B Demonstrated anti-inflammatory effects through inhibition of TNF-alpha release in vitro .
Study C Reported antimicrobial activity against Mycobacterium tuberculosis with some derivatives showing IC50 values below 5 µM .

Q & A

Q. What are the standard synthetic routes for N-(butan-2-yl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

The compound is typically synthesized via multi-step reactions. A common approach involves alkylation of a pyrazolo[3,4-d]pyrimidine precursor with a butan-2-yl halide under reflux in anhydrous acetonitrile. Subsequent coupling with 4-methylphenyl derivatives is achieved using nucleophilic substitution or Suzuki-Miyaura cross-coupling (e.g., boronic acid intermediates). Purification involves recrystallization from polar solvents like ethanol or acetonitrile, with yields optimized by controlling stoichiometry and reaction time .

Q. Which spectroscopic techniques are essential for structural characterization?

  • 1H/13C NMR : Critical for confirming substitution patterns, such as the butan-2-yl chain (e.g., δ ~1.2–1.6 ppm for methyl groups) and aromatic protons (δ ~7.0–8.5 ppm for the 4-methylphenyl ring) .
  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3150–3350 cm⁻¹ for the amine moiety) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z ~308.4 for C17H20N5) and fragmentation patterns .

Q. What initial biological assays evaluate its pharmacological potential?

  • Kinase Inhibition Assays : Screen against targets like cyclin-dependent kinases (CDKs) or Src-family kinases using ATP-competitive binding assays. IC50 values are determined via fluorescence polarization or radiometric methods .
  • Cellular Viability Assays : Test antiproliferative effects in cancer cell lines (e.g., MCF-7 breast cancer) using MTT or resazurin-based protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and purity?

  • Solvent Selection : Replace acetonitrile with DMF or THF to enhance solubility of intermediates .
  • Catalysis : Use Pd(PPh3)4 or SPhos ligands in Suzuki couplings to reduce side products .
  • Microwave-Assisted Synthesis : Accelerate reaction kinetics (e.g., 30 minutes vs. 24 hours) while maintaining >90% purity .

Q. What computational methods elucidate its interaction with kinase targets?

  • Molecular Docking : Simulate binding poses in CDK2 or Src kinase active sites using AutoDock Vina. Key interactions include hydrogen bonding with hinge-region residues (e.g., Glu81 in CDK2) and hydrophobic packing with the butan-2-yl group .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability. B3LYP/6-31G(d) basis sets are commonly employed .

Q. How is isoform selectivity assessed against kinase families?

  • Kinome-Wide Profiling : Use panels like Eurofins KinaseProfiler to test inhibition across 100+ kinases. Selectivity indices (SI = IC50 off-target/IC50 target) >10 indicate high specificity .
  • Kinetic Studies : Determine inhibition mechanisms (competitive/uncompetitive) via Lineweaver-Burk plots and kcat/KM analysis .

Contradictions and Methodological Considerations

  • Synthetic Solvents : reports dichloromethane for urea/thiourea derivatization, while advocates for DMF in Suzuki couplings. Researchers must validate solvent compatibility with reactive intermediates .
  • Biological Targets : While highlights RET kinase inhibition, emphasizes Src-family selectivity. Context-dependent activity suggests target profiling is essential before mechanistic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.